![molecular formula C15H13FN4O B3008881 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile CAS No. 1803598-23-3](/img/structure/B3008881.png)
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are structurally similar to the compound of interest, was achieved by the Vilsmeier-Haack reaction in a multi-step process . Another related compound, 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, was synthesized through a one-pot, three-component condensation reaction using p-toluenesulfonic acid as a catalyst . These methods demonstrate the complexity and the need for precise conditions to synthesize such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques. For example, the structure of novel Schiff bases was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . X-ray crystallography was used to determine the crystal structure of a related compound, revealing details about the spatial arrangement and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of these compounds is quite diverse, as seen in the synthesis of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which underwent further reactions with various reagents to yield new oxopyrazolinylpyridines and related compounds . This indicates that the core structure of the compound may also be amenable to a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal packing of a related compound was stabilized by intermolecular C-H...O and N-H...O hydrogen bond interactions . The solubility and crystallization behavior can also be affected by the presence of different functional groups and substituents, as seen in the supramolecular aggregation of some pyrazolopyridine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches : Research shows successful synthetic approaches for pyrazole-4-carbonitrile derivatives, including 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile, indicating the potential for creating a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
- Microwave Irradiation Synthesis : Efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, similar in structure, has been achieved under microwave irradiation, suggesting a method for rapid synthesis of related compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Applications in Material Science
- Corrosion Inhibition : Aryl pyrazole pyridine derivatives, including similar compounds, have been studied for their corrosion inhibition effects on metals like copper, indicating potential applications in material protection and preservation (Sudheer & Quraishi, 2015).
- Optical and Electronic Properties : Studies on pyrazolo[4,3-b] pyridine derivatives reveal their potential use in optical and electronic applications, such as in the fabrication of devices with rectification behavior and photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Biological Activities
- Antimicrobial Properties : Certain pyrazole derivatives have shown antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Puthran et al., 2019).
- Antitumor Activities : Some pyridine derivatives, structurally similar to the compound , have exhibited antitumor activities, indicating possible applications in cancer research and treatment (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Crystallography and Structural Analysis
- Crystal Structure Determination : Research on isostructural compounds, including those with fluorophenyl groups, has provided insights into their molecular conformation and crystal structure, which is crucial for understanding their chemical and physical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Additional Applications
- Supramolecular Aggregation Studies : Investigations into the supramolecular aggregation of pyrazolo[3,4-b]pyridine derivatives offer insights into their potential applications in materials science and molecular engineering (Low et al., 2007).
- Lysozyme Interaction Studies : Studies on the interactions between pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives and lysozyme highlight potential applications in biochemical and pharmaceutical research (Wu, Lian, Shen, & Wan, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-19-14(21)6-10(7-17)15(19)11-8-18-20(9-11)13-4-2-12(16)3-5-13/h2-5,8-10,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJRWYWTHYIVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CN(N=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile |
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